molecular formula C17H12BrNO3 B4897525 Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate

Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate

Cat. No.: B4897525
M. Wt: 358.2 g/mol
InChI Key: KFXOCZIQIHXHNE-UHFFFAOYSA-N
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Description

Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate is an organic compound that features a prop-2-ynyl group attached to a benzoate ester, with a 4-bromophenyl carbamoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate typically involves the reaction of 2-[(4-bromophenyl)carbamoyl]benzoic acid with propargyl alcohol in the presence of a suitable catalyst. One common method involves using a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce carbonyl-containing compounds.

Scientific Research Applications

Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The prop-2-ynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of their activity. The bromophenyl carbamoyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-ynyl 2-[(4-chlorophenyl)carbamoyl]benzoate
  • Prop-2-ynyl 2-[(4-methylphenyl)carbamoyl]benzoate
  • Prop-2-ynyl 2-[(4-fluorophenyl)carbamoyl]benzoate

Uniqueness

Prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s interactions with biological targets compared to its chloro, methyl, or fluoro analogs .

Properties

IUPAC Name

prop-2-ynyl 2-[(4-bromophenyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrNO3/c1-2-11-22-17(21)15-6-4-3-5-14(15)16(20)19-13-9-7-12(18)8-10-13/h1,3-10H,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXOCZIQIHXHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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